molecular formula C18H16Cl2N2O4S B2836242 1-[(2,4-dichlorophenyl)sulfonyl]-4-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole CAS No. 321526-11-8

1-[(2,4-dichlorophenyl)sulfonyl]-4-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole

Cat. No.: B2836242
CAS No.: 321526-11-8
M. Wt: 427.3
InChI Key: KUJXLOVIJLBPTO-UHFFFAOYSA-N
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Description

  • The sulfonyl group is introduced by reacting the pyrazole with a sulfonyl chloride, such as 2,4-dichlorobenzenesulfonyl chloride, in the presence of a base like triethylamine or pyridine.
  • Substitution with Dimethoxyphenyl Group:

  • Industrial Production Methods:

    • Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

    Types of Reactions:

    • Oxidation:

      • The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
    • Reduction:

      • Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol group under strong reducing conditions.
    • Substitution:

      • The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, depending on the conditions and reagents used.

    Common Reagents and Conditions:

      Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

      Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

      Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, or bromine (Br₂) in the presence of a Lewis acid for bromination.

    Major Products:

    • Oxidation can yield quinone derivatives.
    • Reduction can produce sulfides or thiols.
    • Substitution reactions can introduce nitro or halogen groups onto the aromatic rings.

    Chemistry:

    • The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.

    Biology and Medicine:

    • It has been investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with specific biological targets.

    Industry:

    • In materials science, it may be used in the development of new polymers or as a precursor for advanced materials with specific electronic or optical properties.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,4-dichlorophenyl)sulfonyl]-4-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole typically involves multiple steps:

    • Formation of the Pyrazole Core:

      • The pyrazole core can be synthesized via the condensation of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
      • For instance, acetylacetone (2,4-pentanedione) can react with hydrazine hydrate to form 3,5-dimethylpyrazole.

    Mechanism of Action

    The mechanism by which 1-[(2,4-dichlorophenyl)sulfonyl]-4-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole exerts its effects is largely dependent on its interaction with molecular targets. For instance:

      Anti-inflammatory Action: It may inhibit enzymes like cyclooxygenase (COX), reducing the production of pro-inflammatory mediators.

      Anticancer Activity: It could interfere with cell signaling pathways, such as those involving kinases, leading to the inhibition of cancer cell proliferation and induction of apoptosis.

    Comparison with Similar Compounds

      1-[(2,4-Dichlorophenyl)sulfonyl]-3-methyl-1H-pyrazole: Lacks the dimethoxyphenyl group, which may alter its biological activity and chemical properties.

      4-(3,4-Dimethoxyphenyl)-3-methyl-1H-pyrazole: Lacks the sulfonyl group, potentially reducing its potency in certain applications.

    Uniqueness:

    • The presence of both the sulfonyl and dimethoxyphenyl groups in 1-[(2,4-dichlorophenyl)sulfonyl]-4-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole provides a unique combination of electronic and steric properties, enhancing its reactivity and potential biological activity compared to similar compounds.

    Properties

    IUPAC Name

    1-(2,4-dichlorophenyl)sulfonyl-4-(3,4-dimethoxyphenyl)-3-methylpyrazole
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C18H16Cl2N2O4S/c1-11-14(12-4-6-16(25-2)17(8-12)26-3)10-22(21-11)27(23,24)18-7-5-13(19)9-15(18)20/h4-10H,1-3H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    KUJXLOVIJLBPTO-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=NN(C=C1C2=CC(=C(C=C2)OC)OC)S(=O)(=O)C3=C(C=C(C=C3)Cl)Cl
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C18H16Cl2N2O4S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    427.3 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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